molecular formula C7H5N5O2 B12827183 1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid

1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12827183
M. Wt: 191.15 g/mol
InChI Key: LGCSARZNLOMBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique arrangement of nitrogen atoms within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine derivatives with triazole precursors under specific conditions. For instance, the reaction of pyrimidine-2-carboxylic acid with hydrazine hydrate can yield the desired triazole ring through cyclization . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pressure settings. Major products formed from these reactions include substituted pyrimidine-triazole derivatives with potential biological activities.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1h-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-6(14)5-10-4-12(11-5)7-8-2-1-3-9-7/h1-4H,(H,13,14)

InChI Key

LGCSARZNLOMBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=NC(=N2)C(=O)O

Origin of Product

United States

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